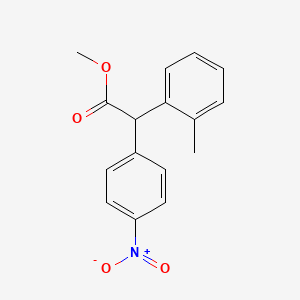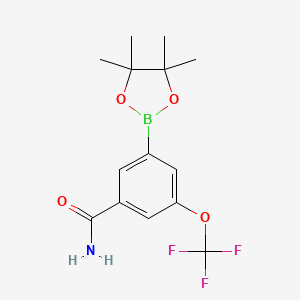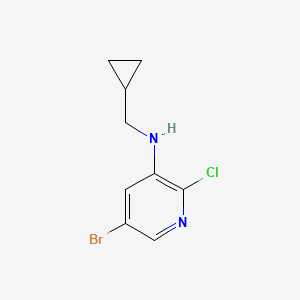
Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate: is an organic compound that belongs to the class of esters
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Methyl 2-(4-aminophenyl)-2-(3,4-dichlorophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetic acid and methanol.
科学的研究の応用
Chemistry: This compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals, including fragrances and flavorings, due to its ester functionality.
作用機序
The mechanism of action of methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro and dichlorophenyl groups may play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds:
Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but lacks the dichlorophenyl group.
Methyl 2-(4-aminophenyl)-2-(3,4-dichlorophenyl)acetate: Reduction product of the nitro compound.
Methyl 2-(4-nitrophenyl)-2-(2,4-dichlorophenyl)acetate: Isomer with different chlorine substitution pattern.
Uniqueness: The presence of both nitro and dichlorophenyl groups in methyl 2-(4-nitrophenyl)-2-(3,4-dichlorophenyl)acetate makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H11Cl2NO4 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
methyl 2-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C15H11Cl2NO4/c1-22-15(19)14(10-4-7-12(16)13(17)8-10)9-2-5-11(6-3-9)18(20)21/h2-8,14H,1H3 |
InChIキー |
XNGDZHDGPNNFIU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


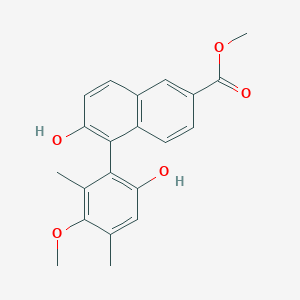
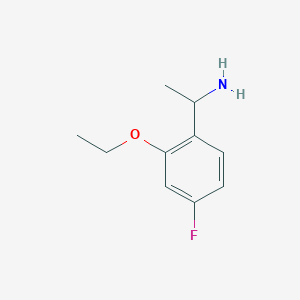

![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

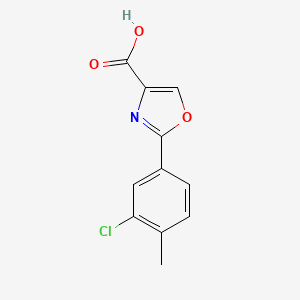
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
